N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide
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Overview
Description
N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their unique properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring, which imparts specific chemical and biological properties.
Preparation Methods
The synthesis of N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with hexylamine to form the corresponding amide. This intermediate is then reacted with 2-methyl-2H-tetrazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as methanol or acetonitrile and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, and metal catalysts.
Scientific Research Applications
N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a biomimic of carboxylic acids.
Medicine: Tetrazole derivatives are explored for their potential therapeutic applications, including antibacterial, anti-inflammatory, and anti-allergic properties.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide can be compared with other tetrazole derivatives, such as:
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: This compound also contains a tetrazole ring and is used in medicinal chemistry.
2,5-di(2H-Tetrazol-5-yl)terephthalic acid: Known for its use in the synthesis of metal-organic frameworks. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62400-24-2 |
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Molecular Formula |
C14H25N5O |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-hexyl-N-(2-methyltetrazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H25N5O/c1-3-4-5-8-11-19(14-15-17-18(2)16-14)13(20)12-9-6-7-10-12/h12H,3-11H2,1-2H3 |
InChI Key |
IHXMYARNIPXPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(N=N1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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